2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Description
2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a trifluoromethyl (-CF₃) group at the 2-position. The pyrrolopyridine scaffold is structurally analogous to indoles and azaindoles, making it a privileged motif in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets . The trifluoromethyl group enhances metabolic stability, lipophilicity, and electron-withdrawing properties, which are critical for optimizing pharmacokinetics and binding affinity .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNVMZBGIUOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-c]pyridine framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as Togni Reagent I in the presence of hydrosilylation intermediates .
Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using iron fluoride as a catalyst has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Suzuki–Miyaura coupling reactions typically involve palladium catalysts and organoboron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substitution Patterns
4-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Structure : Differs by the trifluoromethyl group at the 4-position instead of the 2-position.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 4-CF₃ derivative may exhibit distinct binding modes in enzyme active sites compared to the 2-CF₃ variant .
- Synthesis : Prepared via cross-coupling reactions similar to those used for 2-CF₃ derivatives, but regioselectivity is controlled by directing groups .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Trifluoromethyl group at the 5-position on the pyrrolo[2,3-b]pyridine core.
- Biological assays show IC₅₀ values in the nanomolar range for FGFR inhibition, outperforming non-CF₃ analogs .
Halogen-Substituted Derivatives
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Structure : Combines CF₃ at the 5-position and Cl at the 7-position.
- Impact : Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization. This compound is a key intermediate in synthesizing MAP4K1 inhibitors, with improved selectivity due to halogen interactions in hydrophobic pockets .
- Applications : Used in the synthesis of BAY-405, a MAP4K1 inhibitor that enhances T-cell immunity .
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
- Structure : Dual halogen substitution (Cl at 3, F at 7).
- Impact : Fluorine’s electronegativity fine-tunes the compound’s pKa and membrane permeability. Such derivatives are explored in kinase inhibitors but may exhibit reduced metabolic stability compared to CF₃ analogs .
3-[2-(5-Bromo-1H-indol-3-yl)-1,3-thiazol-4-yl]-7-chloro-1H-pyrrolo[2,3-c]pyridine (T2)
- Structure : Integrates a thiazolyl-indolyl substituent.
- Impact : The indole-thiazole moiety enhances cytotoxicity in cancer cells (e.g., HCT116 colon cancer) by activating mitochondrial apoptosis pathways. T2’s activity is concentration-dependent, inducing autophagy at low doses and apoptosis at higher doses .
- Comparison : The trifluoromethyl group in 2-CF₃-pyrrolo[2,3-c]pyridine may offer superior metabolic stability over T2’s bromo substituent, which is prone to dehalogenation .
Nortopsentin Analogues (e.g., 1f, 3f)
- Structure : 1H-pyrrolo[2,3-b]pyridine derivatives with thiazolyl-indolyl groups.
- Impact : These compounds inhibit CDK1 and survivin phosphorylation, inducing G2/M cell cycle arrest. The 2-CF₃ variant’s [2,3-c]pyridine core may alter kinase selectivity compared to [2,3-b] analogs. For example, 3f shows synergistic effects with paclitaxel in peritoneal mesothelioma models .
Biological Activity
2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₆F₃N. The trifluoromethyl group (-CF₃) significantly influences the compound's chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃N |
| Molecular Weight | 185.14 g/mol |
| LogP (octanol-water partition coefficient) | 3.1 |
| Solubility in Water | Low |
The mechanism of action for this compound involves its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the nitrogen in the pyrrole ring can participate in hydrogen bonding. This dual interaction profile allows the compound to modulate several biological pathways effectively.
Anticancer Activity
Research has demonstrated that this compound acts as an inhibitor of several kinases involved in cancer progression. For instance, studies indicate that modifications at the para-position of the phenyl ring can influence its potency against specific targets like FMS kinase.
Case Study: Kinase Inhibition
- Target Kinase : FMS Kinase
- IC₅₀ Values : Vary based on structural modifications; some derivatives showed IC₅₀ values as low as 10 nM.
- Mechanism : Inhibition of kinase activity leads to reduced proliferation of cancer cells.
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observed Effects |
|---|---|---|
| Anticancer | FMS Kinase Inhibition | Reduced cell proliferation |
| Anti-inflammatory | Cytokine Inhibition | Decreased inflammation markers |
Applications in Drug Development
Due to its promising biological activities, this compound serves as a building block for synthesizing more complex bioactive compounds. Its derivatives are being explored for various therapeutic applications, particularly in oncology and inflammatory diseases.
Research Findings
Recent studies have expanded the understanding of this compound's pharmacological profile:
- Antitumor Activity : A series of derivatives were synthesized and evaluated against multiple cancer cell lines (e.g., HeLa, MCF-7). Some compounds exhibited IC₅₀ values ranging from 0.12 to 0.21 μM.
- Mechanistic Insights : Investigations into the binding dynamics revealed that variations in substituents significantly affect binding affinity and selectivity towards kinases.
- In Vivo Studies : Animal models have demonstrated efficacy in reducing tumor growth rates when treated with specific derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
